molecular formula C17H18N2O2 B2924199 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one CAS No. 1105702-14-4

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Cat. No.: B2924199
CAS No.: 1105702-14-4
M. Wt: 282.343
InChI Key: WDSBIGREWIJNRY-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 3-methyl group and a 2-(naphthalen-2-yl)acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazin-2-one Ring: The piperazin-2-one ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-(Naphthalen-2-yl)acetyl Group: This step involves the acylation of the piperazin-2-one ring with 2-(naphthalen-2-yl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(naphthalen-2-yl)acetate
  • 2-Naphthyl phenyl ketone
  • Naphthalen-2-yl-acetyl chloride

Uniqueness

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications.

Properties

IUPAC Name

3-methyl-4-(2-naphthalen-2-ylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBIGREWIJNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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